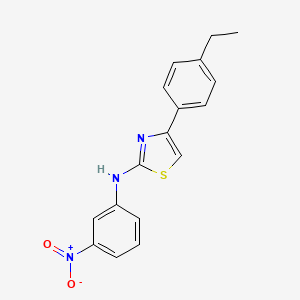
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide, also known as HMBN, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties and potential applications. This compound belongs to the family of naphthohydrazide derivatives and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is in the development of new drugs. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has also been shown to exhibit antimicrobial activity against various bacteria and fungi. In addition, 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has also been shown to exhibit potent biological activities at low concentrations, making it a cost-effective compound for use in experiments.
However, there are also some limitations to the use of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide in lab experiments. One limitation is that 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is not very soluble in water, which can make it difficult to use in aqueous systems. In addition, 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide in scientific research. One direction is the development of new drugs based on the structure of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Another direction is the exploration of the mechanism of action of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide. Further studies are needed to fully understand the molecular targets of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide and its effects on various cellular processes.
Conclusion
In conclusion, 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties and potential applications. 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide has been synthesized using various methods and has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Although there are some limitations to the use of 1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide in lab experiments, its potent biological activities make it a promising candidate for the development of new drugs and the exploration of new research areas.
Métodos De Síntesis
1-hydroxy-N'-(4-methylbenzoyl)-2-naphthohydrazide can be synthesized using several methods, including the reaction of 2-hydroxy-1-naphthaldehyde with 4-methylbenzoylhydrazine in the presence of a catalyst. Another method involves the reaction of 2-naphthohydrazide with 4-methylbenzoyl chloride in the presence of a base. The final product is obtained by recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
1-hydroxy-N'-(4-methylbenzoyl)naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-6-8-14(9-7-12)18(23)20-21-19(24)16-11-10-13-4-2-3-5-15(13)17(16)22/h2-11,22H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWDHEIGQWQVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-isopropylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5744983.png)
![N-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5744998.png)
![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)

![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)


![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)